molecular formula C16H35N3O.C2H4O2<br>C18H39N3O3 B12689742 N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate CAS No. 94113-39-0

N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate

Cat. No.: B12689742
CAS No.: 94113-39-0
M. Wt: 345.5 g/mol
InChI Key: XBXQLPNTJQNSQD-UHFFFAOYSA-N
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Description

EINECS 302-571-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound’s specific chemical name, structure, and properties would need to be identified from a detailed chemical database or scientific publication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 302-571-4 would typically involve specific organic reactions. The exact synthetic route would depend on the functional groups present in the compound. Common methods might include:

    Aldol Condensation: If the compound contains aldehyde or ketone groups.

    Friedel-Crafts Alkylation: For aromatic compounds with alkyl groups.

    Grignard Reaction: For forming carbon-carbon bonds.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis to produce the compound in large quantities. This might involve:

    Continuous Flow Reactors: For efficient and consistent production.

    Catalysis: Using catalysts to increase reaction rates and yields.

    Purification Techniques: Such as distillation, crystallization, or chromatography to obtain pure compound.

Chemical Reactions Analysis

Types of Reactions

EINECS 302-571-4 may undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Gain of electrons or hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including acids, bases, or transition metals.

Major Products

The major products formed would depend on the specific reactions and conditions. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

EINECS 302-571-4 could have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in manufacturing processes or as a component in commercial products.

Mechanism of Action

The mechanism of action for EINECS 302-571-4 would involve its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the compound’s structure and functional groups. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to EINECS 302-571-4 might include those with similar functional groups or structural motifs. Examples could be:

    Benzene Derivatives: If the compound is aromatic.

    Alcohols or Ketones: If it contains hydroxyl or carbonyl groups.

Uniqueness

The uniqueness of EINECS 302-571-4 would be highlighted by its specific chemical properties, reactivity, and applications that distinguish it from other similar compounds.

Conclusion

EINECS 302-571-4 is a compound with potential applications in various fields of science and industry. Further research and detailed chemical analysis would provide more specific information about its properties, synthesis, and uses.

Properties

CAS No.

94113-39-0

Molecular Formula

C16H35N3O.C2H4O2
C18H39N3O3

Molecular Weight

345.5 g/mol

IUPAC Name

acetic acid;N-[2-(2-aminoethylamino)ethyl]dodecanamide

InChI

InChI=1S/C16H35N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-15-14-18-13-12-17;1-2(3)4/h18H,2-15,17H2,1H3,(H,19,20);1H3,(H,3,4)

InChI Key

XBXQLPNTJQNSQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O

Origin of Product

United States

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